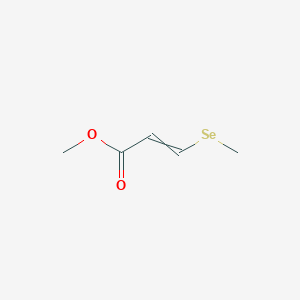![molecular formula C14H11NS B14319626 4-[(4-Methylphenyl)sulfanyl]benzonitrile CAS No. 104128-50-9](/img/structure/B14319626.png)
4-[(4-Methylphenyl)sulfanyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Methylphenyl)sulfanyl]benzonitrile is an organic compound with the molecular formula C14H11NS. It is characterized by the presence of a benzonitrile group attached to a sulfanyl group, which is further connected to a methylphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)sulfanyl]benzonitrile typically involves the reaction of 4-methylthiophenol with 4-chlorobenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Methylphenyl)sulfanyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Formation of 4-[(4-Methylphenyl)sulfinyl]benzonitrile or 4-[(4-Methylphenyl)sulfonyl]benzonitrile.
Reduction: Formation of 4-[(4-Methylphenyl)sulfanyl]benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives.
Applications De Recherche Scientifique
4-[(4-Methylphenyl)sulfanyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(4-Methylphenyl)sulfanyl]benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The sulfanyl group can undergo oxidation, affecting the redox state of the compound and influencing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Methylphenyl)sulfinyl]benzonitrile
- 4-[(4-Methylphenyl)sulfonyl]benzonitrile
- 4-[(4-Methylphenyl)sulfanyl]benzylamine
Uniqueness
4-[(4-Methylphenyl)sulfanyl]benzonitrile is unique due to the presence of both a nitrile and a sulfanyl group, which confer distinct reactivity and potential applications. Compared to its oxidized derivatives, it offers different chemical properties and biological activities, making it a versatile compound for various research and industrial purposes.
Propriétés
Numéro CAS |
104128-50-9 |
|---|---|
Formule moléculaire |
C14H11NS |
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
4-(4-methylphenyl)sulfanylbenzonitrile |
InChI |
InChI=1S/C14H11NS/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9H,1H3 |
Clé InChI |
XRIOVZOMWGRUSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


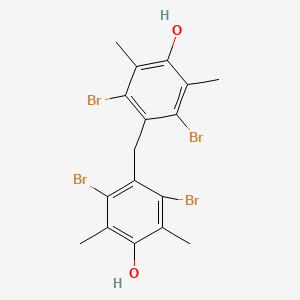
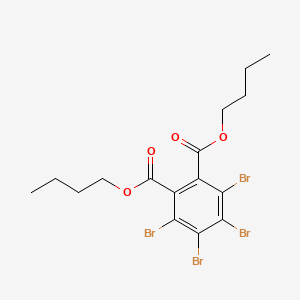
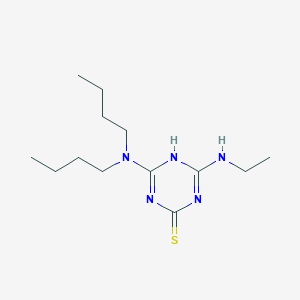
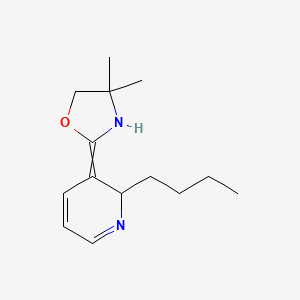
![3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B14319570.png)


![6-Oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14319588.png)
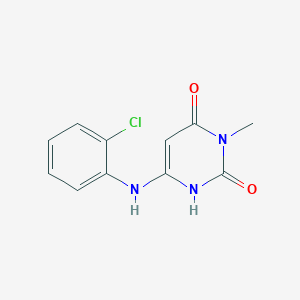
![Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14319599.png)
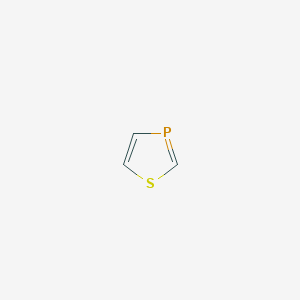
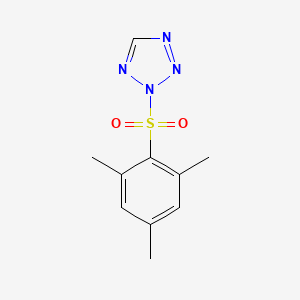
![8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)](/img/structure/B14319616.png)
